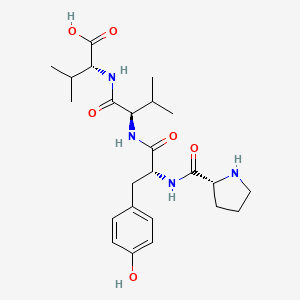

D-Valine, D-prolyl-D-tyrosyl-D-valyl-

Description

Structure

3D Structure

Properties

CAS No. |

628282-01-9 |

|---|---|

Molecular Formula |

C24H36N4O6 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C24H36N4O6/c1-13(2)19(23(32)28-20(14(3)4)24(33)34)27-22(31)18(12-15-7-9-16(29)10-8-15)26-21(30)17-6-5-11-25-17/h7-10,13-14,17-20,25,29H,5-6,11-12H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t17-,18-,19-,20-/m1/s1 |

InChI Key |

DOELBVCDFBCZFW-UAFMIMERSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]2CCCN2 |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for D Valine, D Prolyl D Tyrosyl D Valyl and Analogous D Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies for D-Peptide Elaboration

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains. chempep.com The process involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding protected amino acid residues. bachem.combiosynth.com Each cycle of amino acid addition consists of deprotection of the Nα-amino group of the resin-bound peptide, followed by the coupling of the next protected amino acid. bachem.com This cyclic process is repeated until the desired peptide sequence is assembled. peptide.com The use of excess reagents drives the reactions to completion, and purification is simplified to filtration and washing of the resin-bound peptide. formulationbio.comnih.gov

Fmoc/tBu Chemistry for D-Amino Acid Incorporation

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. altabioscience.com This method employs the base-labile Fmoc group for the temporary protection of the Nα-amino group of the amino acids. peptide.com The side chains of reactive amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group. peptide.com This "orthogonal" protection scheme is advantageous as the Fmoc group can be removed under mild basic conditions (typically with piperidine) without affecting the acid-sensitive side-chain protecting groups. peptide.comaltabioscience.com This allows for the selective deprotection and modification of the peptide chain if needed. peptide.com The use of Fmoc-protected D-amino acids allows for their direct incorporation into the growing peptide chain using the same protocols as for L-amino acids. The industrial availability of high-purity Fmoc-amino acids has been a significant factor in the widespread adoption of this methodology. nih.gov

Recent advancements have explored more sustainable approaches, such as performing Fmoc/tBu SPPS in aqueous media, which can reduce the reliance on hazardous organic solvents. nih.gov

Resin Selection and Attachment of C-Terminal D-Amino Acids

The choice of resin is a critical parameter in SPPS, as it dictates the conditions for the final cleavage of the peptide from the solid support and the nature of the C-terminal group (e.g., acid or amide). formulationbio.combiosynth.com The resin consists of an insoluble polymeric support functionalized with a linker. biosynth.com The linker's stability must be compatible with the repeated cycles of Nα-deprotection while allowing for efficient cleavage at the end of the synthesis. formulationbio.com

For the synthesis of a peptide with a C-terminal carboxylic acid, such as D-Valine, D-prolyl-D-tyrosyl-D-valyl-, a common choice is a Wang resin or a 2-chlorotrityl chloride (CTC) resin. researchgate.net The attachment of the first Fmoc-D-amino acid to the resin is a crucial step. For instance, the C-terminal D-valine would be anchored to the resin. The stability of the bond between the peptide and the resin can be influenced by the specific C-terminal amino acid. unifesp.br For example, hydrophobic C-terminal residues may require longer cleavage times. unifesp.br

The properties of the resin support, such as the polymer type (e.g., polystyrene, polyamide) and bead size, also influence reaction kinetics and solvent compatibility. biosynth.com

| Resin Type | Typical C-Terminal Functionality | Cleavage Condition Compatibility | Key Characteristics |

| Wang Resin | Carboxylic Acid researchgate.net | Acid-labile (e.g., TFA) researchgate.net | Commonly used for generating peptide acids. |

| 2-Chlorotrityl Chloride (CTC) Resin | Carboxylic Acid researchgate.net | Very mild acid-labile researchgate.net | Allows for the synthesis of protected peptide fragments. |

| Rink Amide Resin | Carboxamide researchgate.net | Acid-labile (e.g., TFA) researchgate.net | Generates C-terminal peptide amides, which can mimic native protein structures. researchgate.net |

| PAM Resin | Carboxylic Acid unifesp.br | Requires strong acid (e.g., HF) unifesp.br | Offers high stability during synthesis but requires harsh cleavage conditions. |

Coupling and Deprotection Protocols for D-Valine, D-prolyl-D-tyrosyl-D-valyl- Sequence Elongation

The elongation of the peptide chain involves a two-step cycle: Nα-deprotection and coupling.

Deprotection: The Fmoc group is typically removed by treating the resin-bound peptide with a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). chempep.comaltabioscience.com The reaction is usually rapid, leading to the formation of a free N-terminal amine on the growing peptide chain. peptide.com The byproducts of this reaction are then washed away. bachem.com

For the synthesis of D-Valine, D-prolyl-D-tyrosyl-D-valyl-, the sequence of coupling would be:

Coupling of Fmoc-D-tyrosine(tBu) to the deprotected N-terminus of the resin-bound D-valine.

Deprotection of the Fmoc group from D-tyrosine.

Coupling of Fmoc-D-proline.

Deprotection of the Fmoc group from D-proline.

Coupling of Fmoc-D-valine.

The progress of both deprotection and coupling steps can be monitored to ensure complete reactions, which is a feature of some automated peptide synthesizers. bachem.com

Post-Synthetic Processing and Purification of D-Peptides

Following the successful assembly of the desired peptide sequence on the solid support, the peptide must be cleaved from the resin, deprotected, and purified to obtain the final product in a high state of purity. chempep.comnih.gov

Cleavage from Resin and Side Chain Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups. thermofisher.com This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). nih.govthermofisher.com The cleavage "cocktail" usually contains scavengers to trap the reactive cationic species generated from the cleavage of the protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, or tyrosine. thermofisher.comresearchgate.net Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com

The choice of cleavage cocktail and the reaction time depend on the amino acid composition of the peptide. thermofisher.com For a peptide like D-Valine, D-prolyl-D-tyrosyl-D-valyl-, the tert-butyl protecting group on the tyrosine side chain would be removed during the TFA treatment. Peptides containing certain amino acids might require extended cleavage times for complete deprotection. For instance, arginine protected with Pmc or Mtr groups can be slow to deprotect. thermofisher.com

| Amino Acid Residue | Potential Side Reaction during Cleavage | Common Scavenger/Precaution |

| Tyrosine (Tyr) | Alkylation of the phenolic ring peptide.com | Phenol, Thioanisole |

| Tryptophan (Trp) | Alkylation of the indole (B1671886) ring, oxidation | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) |

| Methionine (Met) | Oxidation to sulfoxide (B87167) | Thioanisole |

| Cysteine (Cys) | Alkylation of the thiol group, oxidation to disulfides thermofisher.com | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) |

| Arginine (Arg) | Incomplete deprotection of certain protecting groups (e.g., Pmc, Mtr) thermofisher.com | Extended cleavage time |

Chromatographic Purification Techniques (e.g., RP-HPLC, SPE) for D-Peptides

After cleavage, the crude peptide product is typically precipitated with a cold ether, washed, and then purified. The standard and most powerful method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comnih.gov In RP-HPLC, the crude peptide mixture is loaded onto a column containing a nonpolar stationary phase (commonly C18-modified silica), and the components are separated based on their hydrophobicity. bachem.comresearchgate.net

A gradient of an organic solvent, such as acetonitrile, in an aqueous acidic mobile phase (often containing 0.1% TFA) is used to elute the peptides. bachem.com More hydrophobic peptides are retained longer on the column. bachem.com The fractions are collected and analyzed for purity, and those containing the pure target peptide are pooled and lyophilized. bachem.com The resolution of RP-HPLC is often sufficient to separate peptides that differ by a single amino acid. harvardapparatus.com

Solid-Phase Extraction (SPE) in the reversed-phase mode can also be employed as a purification or enrichment method. nih.gov SPE is a versatile technique that can be used for sample clean-up and fractionation, and with gradient elution, it can achieve a good level of purification, often with lower solvent consumption compared to preparative HPLC. nih.gov

Counterion Exchange Methodologies for Synthesized D-Peptides

Following synthesis and purification, peptides, including those composed of D-amino acids, are often obtained as salts. The counterion present is typically a result of the reagents used during synthesis and purification, with trifluoroacetic acid (TFA) being the most common due to its use in solid-phase peptide synthesis (SPPS) cleavage and reversed-phase high-performance liquid chromatography (RP-HPLC) purification. mdpi.comresearchgate.netambiopharm.com The presence of TFA can, however, influence the peptide's secondary structure, solubility, and performance in biological assays. mdpi.comlifetein.com Consequently, exchanging the trifluoroacetate (B77799) (TFA⁻) for a more pharmaceutically acceptable or biologically compatible counterion, such as chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻), is a critical downstream processing step. mdpi.comgoogle.com Various methodologies have been developed to perform this exchange efficiently.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography (IEC) is a powerful technique that separates molecules based on their net charge and is widely used for peptide purification and counterion exchange. pepdd.comrsc.org The process involves interactions between the charged peptide and the oppositely charged functional groups on the IEC resin. rsc.org

Principle : For counterion exchange, the peptide salt (e.g., peptide-TFA) is loaded onto an ion-exchange column. The peptide is retained on the resin based on its charge, while the original counterion (TFA⁻) is washed away. Subsequently, the peptide is eluted from the column using a solution containing a high concentration of the desired new counterion (e.g., chloride or acetate), resulting in the formation of the new peptide salt. google.combio-works.com

Types of Resins : Both anion and cation exchangers can be used. pepdd.com

Anion exchange is performed at a pH above the peptide's isoelectric point (pI), where the peptide is negatively charged and binds to a positively charged resin. rsc.org Strong anion exchangers are fully ionized over a wide pH range (2-12). pepdd.com

Cation exchange is more common for peptides and is conducted at a pH below the pI, where the peptide is positively charged and binds to a negatively charged resin. pepdd.combio-works.com Strong cation exchangers, such as those derivatized with sulfonate groups, are effective over a broad pH range and are an excellent choice for an upstream purification step before final RPC. bio-works.com

Process : A common strategy involves using a cation exchange capture step before one or more RPC steps. This not only facilitates counterion exchange but also significantly reduces process-related impurities, enhancing the final purity of the target peptide to over 99% and protecting the more sensitive and expensive RPC resins from fouling. bio-works.com Elution is typically achieved by increasing the ionic strength of the buffer with a salt (like NaCl) or by changing the pH to neutralize the peptide's charge. rsc.org

Solid-Phase Extraction (SPE) Chromatography

A novel and efficient method combines peptide purification and counterion exchange into a single step using solid-phase extraction (SPE), typically with a reversed-phase stationary phase. researchgate.netmdpi.com This approach is noted for being fast, cost-effective, and not requiring complex instrumentation. mdpi.com

The general procedure involves:

Conditioning and equilibrating the SPE column.

Dissolving the crude peptide-TFA salt in a dilute solution of the acid corresponding to the desired counterion (e.g., 0.02 M HCl for a hydrochloride salt). mdpi.com

Loading the peptide solution onto the column and washing with the same acidic solution to remove impurities and the original TFA counterion. mdpi.com

Eluting the purified peptide, now in its new salt form (e.g., peptide-HCl), using a gradient of an organic solvent (like acetonitrile) mixed with the target acid solution. mdpi.com

Research has demonstrated that this methodology is effective for a wide range of peptides, achieving purities between 82–97% and reducing the trifluoroacetate ion content to less than 0.36%. researchgate.netmdpi.com

Acid Treatment and Lyophilization

A straightforward method for counterion exchange involves treating the peptide with a stronger acid followed by lyophilization (freeze-drying). mdpi.comlifetein.com This is particularly effective for exchanging TFA for chloride. mdpi.com

The process consists of the following steps:

Dissolving the synthetic peptide-TFA salt in a dilute solution of hydrochloric acid (HCl). mdpi.comlifetein.com

Freeze-drying the solution to remove the solvent and excess HCl, leaving the peptide-HCl salt.

Repeating the dissolution and lyophilization cycle multiple times to ensure complete removal of TFA. mdpi.com

Studies have systematically investigated this process, finding that three cycles using 10 mM HCl is an optimal condition for complete TFA removal without affecting peptide purity. mdpi.com The efficiency of the exchange is verified using various analytical techniques to quantify residual TFA, such as Fourier-transform infrared spectroscopy (FT-IR), 19F nuclear magnetic resonance (19F-NMR), and HPLC with an evaporative light-scattering detector (ELSD). mdpi.com

Data on Counterion Exchange Methodologies

The following table summarizes and compares the different methodologies for counterion exchange in synthesized peptides.

| Methodology | Principle | Typical Reagents/Resins | Key Findings & Efficiency | Reference(s) |

| Ion-Exchange Chromatography (IEC) | Separation based on net charge; peptide is bound while counterion is exchanged during elution. | Strong cation exchange resins (e.g., WorkBeads™ 40S); anion exchange resins. Eluents: NaCl or other salt gradients. | Can increase final peptide purity to >99%. Protects downstream RPC columns. Effective for large-scale purification. | pepdd.combio-works.com |

| Solid-Phase Extraction (RP-SPE) | Simultaneous purification and exchange on a reversed-phase column. | C18 SPE columns; Mobile phase containing the target acid (e.g., 0.02 M HCl). | Achieves 82-97% purity with <0.36% residual TFA. Fast, low-cost, and efficient for diverse peptides. | researchgate.netmdpi.com |

| Acid Treatment & Lyophilization | Displacement of weaker acid (TFA) by a stronger acid (HCl) followed by freeze-drying. | Dilute Hydrochloric Acid (e.g., 10 mM HCl). | Optimal conditions (3 cycles with 10 mM HCl) lead to complete TFA removal with no impact on peptide purity. | mdpi.com |

| Mixed-Bed Ion Exchange | Use of mixed anion and cation exchangers to produce a free base peptide, which is then reacted with the desired acid. | Mixed-bed ion exchangers (e.g., Amberlite®). | Allows for the preparation of various peptide salts by first isolating the free peptide base. | google.com |

Structural and Conformational Analysis of D Valine, D Prolyl D Tyrosyl D Valyl and D Peptide Systems

Spectroscopic Characterization of D-Peptide Secondary Structures

Spectroscopic methods are indispensable for characterizing the secondary structures of peptides in various environments. lew.rowisc.edu Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) provide detailed information on the conformational states of D-peptides in solution. lew.ro

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides by measuring the differential absorption of circularly polarized light. americanpeptidesociety.orgphotophysics.com The peptide bond is the primary chromophore that gives rise to characteristic CD signals in the far-UV range (180-250 nm). photophysics.com Different secondary structures, such as α-helices and β-sheets, produce distinct spectra, allowing for their identification and quantification. wisc.eduamericanpeptidesociety.org

For α-helical structures, the CD spectrum is typically defined by a positive peak around 190 nm and two negative peaks at approximately 208 nm and 222 nm. americanpeptidesociety.orgphotophysics.com In contrast, β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org Random coil or unstructured peptides show a more neutral spectrum, often with a negative peak near 200 nm. americanpeptidesociety.orgacs.org Because D-peptides are the mirror images of L-peptides, their CD spectra are inverted, a principle known as the mirror-image rule.

The helicity of a peptide can be quantified from its CD spectrum, often by analyzing the molar ellipticity at 222 nm, which is particularly sensitive to α-helical content. acs.orgnih.gov

Table 1: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Characteristic Wavelengths and Signal Sign |

|---|---|

| α-Helix | Positive peak at ~190 nm, Negative peaks at ~208 nm and ~222 nm. americanpeptidesociety.orgphotophysics.com |

| β-Sheet | Positive peak at ~195 nm, Negative peak at ~217 nm. americanpeptidesociety.org |

| Random Coil | Low intensity with a negative peak near 200 nm. americanpeptidesociety.orgacs.org |

| β-Turn | A variety of spectra depending on the turn type; one common type shows a weak positive peak near 205 nm and a negative peak near 225 nm. lew.roresearchgate.net |

Note: The signs of the signals are inverted for D-peptides compared to their L-enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. uzh.chsb-peptide.com The method relies on analyzing various NMR parameters, including chemical shifts, scalar couplings (J-couplings), and the Nuclear Overhauser Effect (NOE). uzh.chresearchgate.net An NOE is observed between two protons that are close in space (typically less than 5-6 Å apart), providing crucial distance restraints for structure calculation. uzh.chyoutube.com

A standard set of two-dimensional NMR experiments, including COSY, TOCSY, and NOESY, is used to assign proton resonances and identify spatial proximities. youtube.comnih.gov The TOCSY experiment helps identify the unique spin systems of amino acid residues, while the NOESY spectrum reveals through-space correlations used for structural determination. youtube.com

Specific patterns in NMR data are indicative of particular secondary structures. For instance, a series of strong sequential dαN(i, i+1) NOEs are characteristic of extended β-sheet conformations, whereas the observation of dNN(i, i+1) NOEs suggests a helical conformation. uzh.ch The magnitude of the ³J(HN,Hα) coupling constant is also diagnostic: values greater than 8 Hz are typical for β-sheets, while values around 4-6 Hz are common for α-helices. researchgate.net

Table 2: Key NMR Parameters for Secondary Structure Identification

| Parameter | α-Helix | β-Sheet |

|---|---|---|

| Sequential NOEs | Medium dNN(i,i+1); Weak dαN(i,i+1); dαβ(i,i+3), dαN(i,i+3) present. uzh.ch | Strong dαN(i,i+1); Inter-strand NOEs. uzh.ch |

| ³J(HN,Hα) Coupling | ~4-6 Hz. researchgate.net | >8 Hz. researchgate.net |

| Hα Chemical Shift | Upfield shifted from random coil values. | Downfield shifted from random coil values. |

| Amide Proton Temp. Coefficient | Small values (< -4.5 ppb/K) suggest H-bonding. researchgate.net | Small values (< -4.5 ppb/K) suggest H-bonding. researchgate.net |

Advanced Imaging and Microscopy Techniques for D-Peptide Assemblies

While spectroscopy provides information on local secondary structure, advanced microscopy techniques are required to visualize the higher-order assembly of peptides into larger supramolecular structures like fibrils and nanofibers. nih.gov

Single-Molecule Orientation–Localization Microscopy (SMOLM) is a super-resolution imaging technique that provides insights into the nano-architecture of peptide assemblies, such as amyloid fibrils. nih.govbiorxiv.org Unlike standard single-molecule localization microscopy (SMLM), which only determines a molecule's position, SMOLM simultaneously measures both the position and orientation of individual fluorescent probes. optica.orgnih.gov

The technique often utilizes amyloid-binding dyes, such as Nile red or Thioflavin T, which transiently bind to the surface of fibrils. nih.govoptica.org By analyzing the emitted light from these probes, SMOLM can map the orientation and rotational "wobble" of the dye molecules. biorxiv.orgacs.org This information reveals underlying structural features of the fibril, such as the organization of β-sheets, and can detect structural heterogeneities along a single fibril that are not visible with other methods. optica.orgnih.gov This approach makes it possible to distinguish between different stacking arrangements and levels of order within peptide assemblies. sciencedaily.comwashu.edu

Electron microscopy (EM) is a vital tool for the direct visualization of the morphology of peptide-based supramolecular architectures. nih.gov Scanning Electron Microscopy (SEM) provides detailed information about the surface topography of assemblies, such as hydrogel networks or well-ordered nanotubes. nih.govresearchgate.net Transmission Electron Microscopy (TEM) offers higher resolution images of the internal structure of peptide assemblies, revealing the morphology of individual nanofibers and fibrils. nih.gov

A revolutionary advancement in this area is cryogenic electron microscopy (cryo-EM). acs.org This technique involves flash-freezing the sample in vitreous ice, preserving the peptide assemblies in their native, hydrated state. acs.orgamericanpeptidesociety.org By collecting images from thousands of individual particles at different orientations, a high-resolution three-dimensional structure can be reconstructed. americanpeptidesociety.org Cryo-EM has been successfully used to determine the near-atomic resolution structures of amyloid fibrils, providing unprecedented insight into how peptides, including potentially D-peptides, organize into complex and sometimes pathogenic structures. pnas.orgnih.gov

X-ray Crystallography and Structural Determination of D-Proteins and D-Peptides

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov The technique requires the molecule of interest to be in a crystalline form. nih.gov When a crystal is exposed to a focused X-ray beam, it diffracts the X-rays into a specific pattern of spots. proteinstructures.com

The process of structure determination involves several key steps:

Crystallization: A highly purified sample of the peptide or protein is induced to form a well-ordered crystal.

Data Collection: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated. proteinstructures.com

Data Processing: The intensities of the diffraction spots are measured, and from these, the structure factors are determined. nih.gov

Structure Solution (Phasing): The "phase problem" is solved using methods like molecular replacement or anomalous diffraction to calculate an electron density map. sci-hub.se

Model Building and Refinement: An atomic model of the peptide is built into the electron density map and subsequently refined to best fit the experimental data and adhere to known stereochemical principles. researchgate.net

Racemic Protein Crystallography for High-Resolution Structures

Racemic protein crystallography is a powerful technique in structural biology for determining the high-resolution, three-dimensional structures of proteins and peptides that are otherwise difficult to crystallize. nih.govucla.edu This method involves crystallizing an equimolar mixture of a D-protein and its natural L-protein counterpart. wikipedia.org The resulting crystals often form in centrosymmetric space groups, which can simplify the process of structure determination from X-ray diffraction data. ucla.edu

The primary advantage of racemic crystallography lies in its ability to overcome the kinetic and thermodynamic barriers that often hinder the crystallization of chiral molecules like proteins and peptides. ucla.eduresearchgate.net By providing both enantiomers, the system has access to a greater number of possible packing arrangements, which can lead to the formation of more stable and well-ordered crystals. researchgate.net This is particularly beneficial for peptides and proteins that are resistant to crystallization in their natural, chiral form. wikipedia.org For instance, the protein Rv1738 from Mycobacterium tuberculosis, which resisted numerous crystallization attempts as an L-protein, was successfully crystallized as a racemic mixture. wikipedia.org

The production of the D-enantiomer of a peptide like D-Valine, D-prolyl-D-tyrosyl-D-valyl- is achieved through total chemical synthesis using D-amino acids. wikipedia.org Native chemical ligation is a common method for synthesizing longer polypeptide chains from smaller, unprotected peptide segments. nih.govwikipedia.org Once both the D- and L-enantiomers are synthesized and purified, they are mixed in a 1:1 ratio to set up crystallization trials.

The resulting high-resolution structures provide detailed insights into the peptide's conformation, including backbone torsion angles and side-chain orientations. This information is invaluable for understanding the peptide's biological activity and for structure-based drug design. americanpeptidesociety.org

Crystallization Techniques for D-Valine, D-prolyl-D-tyrosyl-D-valyl- and Related D-Peptide Analogues

The crystallization of D-peptides, including analogues of D-Valine, D-prolyl-D-tyrosyl-D-valyl-, presents unique challenges due to their inherent flexibility and potential for aggregation. cambrex.com However, several well-established techniques can be employed and optimized to obtain high-quality crystals suitable for X-ray diffraction analysis. americanpeptidesociety.orgcreative-peptides.com

Vapor Diffusion: The most common method for peptide crystallization is vapor diffusion, which exists in two primary setups: hanging drop and sitting drop. americanpeptidesociety.org In this technique, a drop containing the purified peptide, a buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution in a sealed chamber. americanpeptidesociety.org Water slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the peptide and precipitant in the drop, which can lead to nucleation and crystal growth. americanpeptidesociety.org

Microbatch Crystallization: For peptides that are difficult to crystallize using vapor diffusion, microbatch crystallization can be an effective alternative. americanpeptidesociety.org This method involves mixing the peptide solution with a precipitant under a layer of oil, which prevents evaporation and allows for very slow, controlled crystallization. americanpeptidesociety.org It is particularly useful for high-throughput screening of various crystallization conditions and requires only small amounts of the peptide sample. americanpeptidesociety.org

Factors Influencing Peptide Crystallization: Several factors can be systematically varied to optimize the crystallization of D-peptides:

Purity: The peptide sample should have a purity of at least 95% to minimize contaminants that can inhibit crystal formation. creative-biostructure.com

Precipitants: A wide range of precipitants, such as polyethylene (B3416737) glycols (PEGs), salts (e.g., ammonium (B1175870) sulfate), and organic solvents (e.g., MPD), are screened to find the optimal conditions. creative-peptides.com

Additives: Small molecules can sometimes be included as additives to promote ordered crystal growth. americanpeptidesociety.org

Structural Modifications: Introducing structural rigidity into a flexible peptide through methods like cyclization can improve its crystallizability. americanpeptidesociety.orgcreative-peptides.com

The successful crystallization of a D-peptide allows for its detailed structural characterization, which is a critical step in understanding its function and potential applications. creative-peptides.com

Illustrative Data for D-Peptide Crystallography

The following table provides an example of the kind of data that would be collected and analyzed in a racemic crystallography experiment of a D-peptide.

| Parameter | Value | Significance |

| Space Group | P-1 | A centrosymmetric space group, common in racemic crystallography, which simplifies phase determination. |

| Unit Cell Dimensions (Å) | a=25.4, b=30.1, c=15.8 | Defines the size and shape of the repeating unit in the crystal lattice. |

| Resolution (Å) | 1.2 | A measure of the level of detail in the electron density map; lower numbers indicate higher resolution. |

| R-work / R-free | 0.18 / 0.21 | Indicators of the quality of the fit between the crystallographic model and the experimental diffraction data. |

| Mean B-factor (Ų) | 25.3 | Represents the atomic displacement parameter, indicating the degree of thermal motion or disorder in the crystal. |

Enzymatic Stability and Proteolytic Resistance of D Valine, D Prolyl D Tyrosyl D Valyl and D Peptide Systems

Mechanisms of Proteolysis Resistance in D-Amino Acid Peptides

The primary reason for the increased stability of D-peptides lies in their stereochemical difference from the naturally occurring L-peptides. tufts.edulifetein.com Most proteases, the enzymes responsible for peptide bond cleavage, are highly specific for substrates composed of L-amino acids. tufts.eduyoutube.com

Proteases possess a chiral active site, meaning its three-dimensional structure is tailored to bind and cleave peptides with a specific stereochemistry. tufts.edu The spatial arrangement of the side chains and the peptide backbone of an L-peptide fits precisely into the active site of a protease, allowing for the catalytic residues to facilitate the hydrolysis of the peptide bond.

When a D-peptide is introduced, its mirror-image configuration results in a non-complementary fit with the protease's active site. lifetein.com The side chains of the D-amino acid residues are oriented in a way that creates steric hindrance, preventing the peptide from binding effectively and positioning the scissile bond correctly for cleavage. tufts.edunih.gov This lack of proper interaction and stability within the active site is a key factor in the proteolytic resistance of D-peptides. tufts.edu While the catalytic mechanism of the protease might still be functional, the inability of the D-peptide to form a stable complex with the enzyme significantly reduces the rate of degradation. tufts.edu

For instance, studies comparing the digestion of L- and D-peptides by various proteases, including chymotrypsin (B1334515), have shown that D-peptides are cleaved to a significantly lesser extent. tufts.edu In one such study, only about 10% of the D-peptides were degraded, compared to approximately 50% of the L-peptides. tufts.edu

For example, replacing L-amino acids with their D-counterparts at positions targeted by enzymes like trypsin (which cleaves after lysine (B10760008) or arginine) has been shown to greatly enhance peptide stability. nih.govfrontiersin.org The effectiveness of this strategy depends on the specific protease and the peptide sequence. In some cases, substituting all L-amino acids with D-amino acids to create an all-D-peptide provides the highest level of resistance. nih.govacs.org However, strategic placement of a few D-amino acids can also achieve a desirable balance between stability and biological activity. lifetein.com

A study on the degradation of antimicrobial peptides demonstrated that replacing L-lysine and L-arginine residues with their D-isomers resulted in a derivative with remarkable stability against trypsin and plasma proteases. nih.govfrontiersin.org This highlights how targeted D-amino acid substitution can be a powerful tool to control peptide degradation.

Methodologies for Assessing D-Peptide Biostability

To evaluate the enhanced stability of D-peptides, various in vitro and in vivo methods are employed. These assays are crucial for understanding the degradation profiles of these modified peptides and for predicting their in vivo behavior.

A common method to assess the proteolytic resistance of D-peptides is through enzymatic degradation assays. nih.govnih.gov These assays involve incubating the peptide with a specific protease or a mixture of proteases and monitoring the degradation of the peptide over time.

Proteinase K , a broad-spectrum serine protease, is frequently used in these assays due to its aggressive nature and ability to cleave a wide range of peptide bonds. promega.comacs.org It cleaves peptide bonds adjacent to the carboxylic group of aliphatic and aromatic amino acids. promega.com The stability of a peptide in the presence of Proteinase K is a good indicator of its general resistance to proteolysis. nih.govnih.gov

Other endopeptidases, such as trypsin and chymotrypsin, are also used to assess stability against more specific proteases. acs.org Trypsin cleaves at the C-terminus of lysine and arginine residues, while chymotrypsin targets the C-terminus of aromatic residues like phenylalanine, tyrosine, and tryptophan. acs.org

The degradation of the peptide is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can separate and quantify the intact peptide from its degradation products. nih.govfrontiersin.org

Table 1: Example of an Enzymatic Degradation Assay Setup

| Parameter | Description |

|---|---|

| Peptide | D-Valine, D-prolyl-D-tyrosyl-D-valyl- |

| Protease | Proteinase K |

| Buffer | Tris-HCl, pH 8.5 |

| Temperature | 37°C |

| Incubation Time | Various time points (e.g., 0, 1, 4, 8, 24 hours) |

| Analysis Method | RP-HPLC to quantify remaining intact peptide |

In addition to incorporating D-amino acids, other chemical modifications can further enhance peptide stability.

PEGylation , the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of peptides. labinsights.nlnih.govbachem.com The PEG polymer acts as a steric shield, protecting the peptide from enzymatic degradation. labinsights.nl It also increases the hydrodynamic size of the peptide, which can reduce renal clearance and prolong its circulation half-life. nih.gov The length and structure (linear or branched) of the PEG chain can be optimized to achieve the desired level of stability. nih.gov Studies have shown that PEGylation can significantly increase the stability of peptides in serum and plasma. nih.govmdpi.com

N-terminal acetylation is another common modification that can protect peptides from degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of a peptide. mdpi.com By blocking the free amino group at the N-terminus, acetylation prevents recognition and cleavage by these enzymes.

Table 2: Impact of Modifications on Peptide Stability

| Modification | Mechanism of Stability Enhancement | Expected Outcome |

|---|---|---|

| D-Amino Acid Substitution | Stereochemical hindrance to L-specific proteases | Increased resistance to endopeptidases |

| PEGylation | Steric shielding from proteases, increased hydrodynamic size | Reduced enzymatic degradation, decreased renal clearance |

| N-terminal Acetylation | Blocks cleavage by aminopeptidases | Increased resistance to exopeptidases |

Evolutionary and Physiological Context of D-Amino Acids and D-Peptide Stability

While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids are not merely laboratory curiosities. lifetein.comwikipedia.org They are found in nature and play various physiological roles, often leveraging their inherent stability. wikipedia.orgfrontiersin.orgfrontiersin.org

The existence of D-amino acids in nature is thought to have evolutionary significance. In bacteria, D-alanine and D-glutamate are essential components of the peptidoglycan cell wall, providing structural integrity and resistance to hydrolysis by host proteases. frontiersin.orgtandfonline.com This resistance is a crucial defense mechanism for bacteria. thieme-connect.com

In more complex organisms, D-amino acids have been found in various tissues and are involved in diverse biological processes. For example, D-serine acts as a neurotransmitter in the mammalian brain, and D-aspartate is involved in the development of the nervous and endocrine systems. wikipedia.orgtandfonline.com The presence of D-amino acids in these contexts suggests that their stability against proteolytic degradation is a conserved and advantageous trait.

The evolutionary pressure for stable signaling molecules and structural components likely drove the incorporation of D-amino acids into certain biological systems. This natural precedent provides a strong rationale for the use of D-peptides in the development of long-lasting and effective therapeutic agents. The study of naturally occurring D-amino acids and their roles continues to provide insights into how to design more stable and potent peptide-based drugs. frontiersin.orgtandfonline.com

Computational and in Silico Approaches for D Valine, D Prolyl D Tyrosyl D Valyl Design and Investigation

Molecular Dynamics (MD) Simulations and Free Energy Calculations

Molecular Dynamics (MD) simulations are powerful computational techniques that model the atomic-level movement and behavior of molecules over time. americanpeptidesociety.org By applying the principles of physics, MD simulations track the trajectories of individual atoms, offering a detailed view of how peptides like D-Valine, D-prolyl-D-tyrosyl-D-valyl- fold, adopt various conformations, and interact with their environment. americanpeptidesociety.org These simulations are crucial for understanding the stability of different peptide structures and are often used to refine the models of protein-peptide complexes. nih.gov

Complementing MD simulations, free energy calculations provide a quantitative measure of the binding affinity between a peptide and its protein target, a critical parameter in drug design. aps.org Methodologies such as alchemical free energy calculations and potential of mean force (PMF) are employed to compute the standard binding free energy (ΔG°). nih.govfrontiersin.org These calculations explicitly consider factors like structural flexibility and entropic effects, which are vital for accurately modeling the dynamic nature of peptide-protein interactions. nih.gov However, the inherent flexibility of peptides makes these calculations computationally demanding. frontiersin.org To address this, approaches like the single-decoupling alchemical method have been developed to improve convergence and successfully calculate the absolute binding free energies for complex protein-peptide systems. frontiersin.org

| Method | Description | Application Example | Reference(s) |

| Alchemical Free Energy | A rigorous method that computes free energy differences by non-physically transforming a molecule or system into another (e.g., a ligand into solvent). | Calculating absolute binding free energies of cyclic peptides to the HIV-1 integrase receptor. | frontiersin.orgnsf.gov |

| Potential of Mean Force (PMF) | Calculates the free energy profile along a defined reaction coordinate, such as the distance between a peptide and its receptor, to simulate the binding process. | Calculating the binding free energy of a peptide to the p56lck SH2 domain by simulating the dissociation process. | aps.org |

| Thermodynamic Cycle | A method that calculates binding energy in a solvent by combining the interaction energy in the gas phase with the solvation free energies of the individual components and the complex. | Calculating binding free energy based on interaction energies and solvation free energies computed with models like the continuous solvent model. | aps.org |

| Energy Decomposition Analysis | Decomposes the total interaction energy into distinct physical contributions, such as nonpolar, electrostatic, and entropic terms, to understand the drivers of binding. | Analyzing the binding of heptapeptide (B1575542) ligands to the molecular chaperone DnaK, showing predominant nonpolar contributions. | nih.gov |

The biological function of a peptide is intrinsically linked to its three-dimensional structure. MD simulations are a primary tool for exploring the conformational landscape of D-peptides, revealing the spectrum of shapes a peptide like D-Valine, D-prolyl-D-tyrosyl-D-valyl- can adopt in solution. nih.gov The inclusion of D-amino acids, such as D-valine, is known to confer resistance to proteolytic degradation but can also introduce unique conformational preferences and potential steric incompatibilities. nih.govbiorxiv.org

Advanced simulation techniques like Replica Exchange Molecular Dynamics (REMD) are particularly effective for thoroughly sampling the conformational space of peptides. nih.gov REMD simulations have been successfully used to explore the energy landscapes of peptides containing D-amino acids, identifying critical structural motifs like β-turns that are essential for biological activity. nih.govresearchgate.net For cyclic D-peptides, which often exist as an equilibrium of multiple conformations in solution, enhanced sampling MD methods are critical for elucidating their complex structural behavior and understanding sequence-structure relationships. nih.govgla.ac.uk Studies on valine-containing peptides have used MD to determine the probability distribution of different conformations and the relative stability of various side-chain rotamers. nih.gov

Understanding the precise interactions and the associated energy changes when a D-peptide binds to its target protein is fundamental for rational drug design. MD simulations can reveal the atomic-level details of how a peptide like D-Valine, D-prolyl-D-tyrosyl-D-valyl- interacts with a protein's binding pocket. nih.gov While D-peptides offer advantages in stability, unfavorable steric interactions resulting from the D-amino acid configuration can negatively impact binding affinity. biorxiv.org

Free energy calculations provide a quantitative assessment of these interactions. Methodologies that decompose the binding free energy into nonpolar, electrostatic, and entropic components have shown that interactions within hydrophobic pockets often provide the dominant contribution to binding affinity. nih.gov Alchemical free energy methods have emerged as a robust tool for accurately calculating the absolute binding free energies of protein-peptide complexes. frontiersin.org These calculated energies can be validated against experimental data, and studies have demonstrated a strong correlation between computed binding free energies and experimentally measured dissociation constants (Kd), confirming the predictive power of these computational approaches. nih.govnih.gov

Structure-Based Virtual Screening (SBVS) for D-Peptide Ligand Discovery

Structure-Based Virtual Screening (SBVS) is a computational strategy that leverages the three-dimensional structure of a target protein to identify potential binding molecules from large chemical libraries. youtube.comnih.gov This approach is particularly valuable for discovering novel D-peptide ligands, as it allows for the cost-effective screening of vast virtual libraries of D-peptides, bypassing the expensive and time-consuming synthesis required for experimental screening. nih.gov An SBVS workflow for peptides typically involves defining the target binding site, generating a library of peptide conformations, and then using docking and scoring algorithms to predict binding poses and affinities. cam.ac.uk

Molecular docking is the core engine of SBVS, predicting how a ligand, such as a D-peptide, fits into the binding site of a protein. researchgate.net A primary challenge in peptide docking is accounting for their high degree of conformational flexibility. nih.gov To address this, specialized methods like fragment-growing docking protocols have been developed, which build the peptide conformation incrementally within the binding site. nih.gov

The accuracy of docking is highly dependent on the scoring function used to rank the predicted poses. Standard scoring functions are often optimized for small molecules and may perform poorly for peptides. acs.org Consequently, rescoring the initial docking poses with more accurate or specialized scoring functions is a common practice to improve the identification of the correct binding mode. researchgate.net Several innovative rescoring strategies have been developed:

Peptide-Specific Scoring: Algorithms like PeptoGrid have been created to rescore predictions from general docking programs like AutoDock Vina, using frequency information of ligand atoms to better rank peptide-protein complexes. acs.org

Consensus Scoring: This approach combines the results from multiple different scoring functions to overcome the limitations of any single function and achieve a more reliable ranking. researchgate.net

Negative Image-Based Rescoring (R-NiB): This method improves docking performance by comparing the shape and electrostatics of the docked peptide pose against a negative image of the target's binding cavity, effectively using the pocket's features for better pose selection. springernature.com

| Methodology | Description | Common Tools/Algorithms | Reference(s) |

| Molecular Docking | Predicts the preferred orientation and conformation of a ligand when bound to a receptor. | AutoDock Vina, GOLD, DOCK | researchgate.netacs.orgspringernature.com |

| Fragment-Growing Docking | An iterative docking protocol where a peptide is grown amino acid by amino acid within the binding site to handle flexibility. | DINC2, Custom Scripts | nih.gov |

| Rescoring | The process of applying a secondary, often more computationally intensive or specialized, scoring function to rerank poses from an initial docking run. | PeptoGrid, SMINA, GBMV | acs.orgspringernature.comnih.gov |

| Negative Image-Based Rescoring | A rescoring method that compares the docked pose to the shape and properties of the binding site's negative image. | PANTHER/ShaEP-based R-NiB | springernature.com |

Mirror-image phage display is an innovative experimental technique for identifying D-peptides that are resistant to degradation by proteases. rsc.orgwiley.com The method cleverly circumvents the limitations of biological synthesis by using a chemically synthesized D-enantiomer of the target protein to screen a genetically encoded library of L-peptides displayed on phages. tufts.edunih.gov The L-peptides that bind to the D-target are identified, and their mirror-image D-peptide counterparts are then synthesized. nih.gov Due to molecular symmetry, these new D-peptides will bind to the natural L-enantiomer of the target protein. rsc.org

This experimental technique has a powerful computational analogue. nih.gov In silico approaches can mimic this process through what is known as Mirror-Image Virtual Screening (MIVS). nih.gov In a MIVS workflow:

A 3D model of the target protein is converted to its D-enantiomer.

A virtual library of L-peptides is computationally docked to the D-target protein.

The top-scoring L-peptide binders are identified.

The coordinates of these L-peptides are inverted to generate their D-enantiomer structures, which are predicted to be active ligands for the natural L-protein. nih.gov

This synergy between the principles of mirror-image display and computational docking provides a highly effective strategy for the rational design and discovery of novel D-peptide inhibitors like D-Valine, D-prolyl-D-tyrosyl-D-valyl-.

Quantitative Structure-Activity Relationship (QSAR) Modeling for D-Peptides

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. frontiersin.org In the context of peptides, this is often referred to as pQSAR. nih.gov The process involves parameterizing peptide sequences using numerical values known as amino acid descriptors (AADs) and then using statistical or machine learning methods to build a regression model that predicts activity. nih.govnih.gov pQSAR models have been successfully developed for a wide range of bioactive peptides, including antioxidant, antimicrobial, and antitumor agents. frontiersin.orgresearchgate.net

For D-peptides, QSAR modeling follows the same principles, but the choice of descriptors is critical. The model must be able to capture the stereospecific nature of the interactions. For instance, research has shown that substituting an L-valine with a D-valine can lead to a complete loss of biological activity, a structural nuance that the AADs must be able to represent. nih.gov

The development of a robust pQSAR model involves several key steps:

Data Curation: Assembling a dataset of peptides with experimentally measured activity.

Descriptor Generation: Characterizing the peptides using AADs. These descriptors can be based on various properties, as shown in the table below. nih.gov

Model Building: Employing machine learning algorithms such as Partial Least Squares (PLS), Support Vector Machines (SVM), or Decision Trees to create the correlation model. nih.gov

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets. nih.gov

While pQSAR can be a powerful tool, the inherent flexibility of peptides and the complexity of their interactions mean that models often show good correlative ability but may have only moderate predictive accuracy. nih.govnih.gov

| Descriptor Class | Description | Examples | Reference(s) |

| Physicochemical | Based on experimental properties of amino acids like hydrophobicity, polarity, and size. | VHSE (Principal components of physicochemical properties) | nih.gov |

| Topological | Derived from the 2D representation of the amino acid structure. | ST_scales (Based on 19 topological descriptors) | nih.gov |

| 3D-Structural | Derived from the 3D structure of the amino acid, capturing shape and surface properties. | VSGETAWAY (Based on molecular geometry and atomic weights) | nih.gov |

| Quantum-Chemical | Calculated using quantum mechanics to describe electronic properties. | MolSurf (Based on molecular surface properties) | nih.gov |

Descriptor Selection for D-Amino Acid Contributions

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational peptide design, establishing a mathematical correlation between the chemical structure of a peptide and its biological activity. nih.gov A critical first step in building a robust QSAR model for a peptide like D-Valine, D-prolyl-D-tyrosyl-D-valyl- is the selection of appropriate molecular descriptors for each constituent D-amino acid. acs.org These descriptors are numerical values that encode the physicochemical properties of the amino acids.

Commonly used descriptor sets that would be applied to model the contributions of D-Valine, D-Proline, and D-Tyrosine include:

Z-scales: These are among the most established descriptors, derived from PCA of 29 physicochemical properties, primarily related to hydrophobicity, steric properties (size and shape), and electronic properties of the amino acid side chains. uestc.edu.cn

VHSE (Principal Components Score Vectors of Hydrophobic, Steric, and Electronic properties): This set is derived from a more extensive list of 50 physicochemical variables, providing a detailed description of each amino acid. researchgate.net

Physical Descriptors: More recent approaches have focused on creating simpler, more interpretable models by using descriptors that encode amino acids on just two orthogonal scales, strongly linked to hydrophilicity/hydrophobicity and the volume of the residue. acs.orgmanchester.ac.uk

For the tetrapeptide D-Valine, D-prolyl-D-tyrosyl-D-valyl-, a numerical descriptive vector would be created by concatenating the descriptor values for each amino acid at each position. This vector forms the basis for predictive modeling. acs.org

| Amino Acid | Representative Z-Scale Descriptors (Principal Components) |

| z1 (Hydrophobicity) | |

| Valine (V) | -2.69 |

| Proline (P) | -1.22 |

| Tyrosine (Y) | -6.52 |

This table presents example Z-scale values for the amino acids present in the peptide. In a QSAR study of D-Valine, D-prolyl-D-tyrosyl-D-valyl-, these values would represent the properties of the D-enantiomers at each position. uestc.edu.cn

Predictive Modeling of D-Peptide Properties based on Sequence and Stereochemistry

Once descriptors are selected, predictive models can be built to correlate the peptide's structure with its properties, such as binding affinity, stability, or specific activity. The inclusion of D-amino acids, and thus the specific stereochemistry of D-Valine, D-prolyl-D-tyrosyl-D-valyl-, is a critical factor in these models. Simply substituting L-amino acids with their D-counterparts alters the peptide's surface topology, which can abolish its biological function. nih.gov Therefore, computational models must account for these stereochemical effects.

One powerful technique involves using a mirror-image version of the Protein Data Bank (PDB). nih.gov By computationally creating a database of D-peptide structures from the existing L-protein structures, researchers can search for D-amino acid configurations that mimic the "hotspot" residues of a known L-peptide binder. nih.govacs.org This approach allows for the design of D-peptides that maintain the correct side-chain orientations for target interaction.

For a specific sequence like D-Valine, D-prolyl-D-tyrosyl-D-valyl-, predictive modeling would involve:

Structure Prediction: Generating plausible 3D conformations of the tetrapeptide using tools like PEP-FOLD. nih.gov The stereochemistry of each residue is a fixed constraint in this process.

Molecular Dynamics (MD) Simulations: Simulating the peptide's behavior in a solvent environment over time to assess its conformational stability and flexibility. acs.orgmdpi.com This is crucial for understanding how the D-amino acids influence the peptide's preferred shape. nih.gov

Docking Studies: If a target protein is known, molecular docking simulations can predict the binding mode and estimate the binding affinity of the D-peptide to its receptor. nih.gov This helps in understanding how the specific arrangement of D-Valine, D-Proline, and D-Tyrosine side chains interacts with the target's binding pocket.

Artificial Intelligence (AI) and Machine Learning (ML) in D-Peptide Design

AI and ML are revolutionizing peptide design by enabling the exploration of the vast peptide sequence space to discover novel molecules with desired properties. nih.govoup.com These data-driven approaches can learn complex relationships between sequence, structure, and function, accelerating the design-build-test cycle. nih.govsciencedaily.com

Predictive Systems and Generative Models for Novel D-Peptide Sequences

Predictive systems and generative models are two key AI methodologies applied to peptide design. nih.gov

Predictive Systems: These models, often built using algorithms like Support Vector Machines (SVM), Random Forests, or Neural Networks, are trained on datasets of peptides with known properties. nih.govnih.gov For D-peptides, a model could be trained to predict properties like:

Binding affinity to a specific target.

Proteolytic stability.

Cell penetration efficiency.

By inputting the descriptor vector for a candidate sequence like D-Valine, D-prolyl-D-tyrosyl-D-valyl-, the model can predict its performance, allowing for rapid in silico screening before committing to expensive synthesis. nih.gov

Generative Models: These are more advanced AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), that can generate entirely new peptide sequences. researchgate.netnih.govnih.gov The process for designing novel D-peptides would be as follows:

Training: A generative model is trained on a large database of known peptide sequences, potentially including those with D-amino acids. The model learns the underlying grammar and rules of peptide structure and function. rsc.orgrsc.org

Generation: The trained model can then be used to generate novel sequences. This can be unconstrained, to explore new chemical space, or conditioned on certain properties (e.g., "generate a D-tetrapeptide with high predicted binding affinity to a specific receptor"). rsc.org

Fine-Tuning: The model can be iteratively fine-tuned using focused sets of peptides that show promise, reinforcing the generation of candidates with desired characteristics. rsc.org

| AI Model Type | Application in D-Peptide Design | Example Use Case for D-Valine, D-prolyl-D-tyrosyl-D-valyl- Analogues |

| Support Vector Machine (SVM) | Classification (e.g., active vs. inactive) or regression (e.g., predicting binding affinity). nih.gov | Predicting whether modifications to the D-Val-D-Pro-D-Tyr-D-Val sequence will maintain or improve binding to a target. |

| Variational Autoencoder (VAE) | Learning a compressed representation of peptide data to generate new, similar sequences. nih.gov | Generating a library of novel D-tetrapeptides that share key structural features with an active D-peptide template. |

| Generative Adversarial Network (GAN) | A generator network creates new sequences, and a discriminator network tries to distinguish them from real peptides, leading to the generation of highly realistic and novel sequences. nih.gov | Designing de novo D-peptides that are predicted to be stable and bind to a target of interest. |

Computational Optimization of D-Peptide Structures and Interactions

Once a candidate D-peptide sequence like D-Valine, D-prolyl-D-tyrosyl-D-valyl- is designed or selected, computational tools are used to optimize its structure and interactions with its target. This is a crucial step to enhance properties like binding affinity and specificity.

Key computational optimization techniques include:

Computational Alanine (B10760859) Scanning: This method systematically replaces each amino acid in the peptide sequence with alanine in silico to identify "hotspot" residues that contribute most significantly to the binding energy. acs.org This would reveal the relative importance of each D-amino acid in the D-Valine, D-prolyl-D-tyrosyl-D-valyl- sequence for its target interaction.

Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulations are vital for assessing the stability of the peptide-target complex. nih.gov By simulating the complex over time, researchers can observe the dynamics of the interaction, identify key hydrogen bonds and hydrophobic contacts, and calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). acs.org

Structure-Based Design Algorithms: Specialized algorithms, such as those implemented in software like OSPREY or Rosetta, can perform combinatorial sequence design to optimize a peptide backbone for a target binding site. biorxiv.org These algorithms can explicitly handle D-amino acids and other non-canonical residues, allowing for the refinement of an initial sequence like D-Valine, D-prolyl-D-tyrosyl-D-valyl- to maximize its predicted affinity and stability. biorxiv.orgnih.gov The inclusion of D-amino acids can improve both stability and binding affinity. biorxiv.org

Through these iterative cycles of computational design, prediction, and optimization, researchers can rationally engineer D-peptides with tailored therapeutic properties, moving beyond trial-and-error approaches and toward a more autonomous design of novel peptide-based drugs. nih.govnih.gov

Structure Activity Relationship Studies in D Valine, D Prolyl D Tyrosyl D Valyl and Other D Peptide Systems

Impact of D-Amino Acid Substitutions on Peptide Conformation and Bioactivity

The substitution of L-amino acids with their D-enantiomers is a powerful strategy in peptide chemistry that dramatically influences both the physical conformation and the biological activity of the molecule. mdpi.com While D- and L-amino acids possess identical chemical and physical properties, their spatial arrangement is different, which can lead to significant changes in the peptide's tertiary structure. nih.govnih.gov Introducing D-amino acids into L-peptides can distort or break canonical secondary structures like α-helices and β-sheets. nih.govresearchgate.net For instance, studies have consistently shown that incorporating D-amino acids into α-helical peptides destabilizes the helical structure. mdpi.com This structural perturbation is site-dependent and often correlates with the steric hindrance of the amino acid side chain. nih.govfrontiersin.org

This conformational impact translates directly to changes in bioactivity. The replacement of L-amino acids with D-amino acids can alter a peptide's pharmacokinetic properties, often leading to enhanced stability against proteolytic degradation by enzymes that are stereospecific for L-amino acid peptide bonds. nih.govnih.gov However, the effect on target interaction is complex. In some cases, partial D-amino acid substitution can abolish biological activity, particularly if the original conformation was crucial for receptor binding. nih.gov Conversely, creating a full D-enantiomer of a peptide can sometimes restore or even improve activity, suggesting the target interaction is not dependent on a specific chiral recognition of the peptide backbone. nih.gov These modifications have been shown to reduce the hemolytic and cytotoxic effects of certain peptides while retaining their desired antimicrobial activity. mdpi.com

| Peptide | Sequence Modification | Effect on Secondary Structure | Bioactivity Outcome | Proteolytic Stability |

|---|---|---|---|---|

| Polybia-MPI | All L-amino acids (Native) | α-helical | High antimicrobial activity | Low |

| d-lys-MPI | Substitution of three L-Lys residues with D-Lys | Loss of α-helix content | Lost antimicrobial activity nih.gov | Increased nih.gov |

| D-MPI | Full enantiomer (all D-amino acids) | Reversed to left-handed α-helix nih.gov | Comparable or improved antimicrobial activity nih.gov | Greatly improved nih.gov |

| Host Defense Peptides (General) | Partial D-amino acid incorporation | Destabilizes helical structures mdpi.com | Reduced hemolytic/cytotoxic effects, retained antimicrobial activity mdpi.com | Improved |

Positional Scanning (e.g., Alanine (B10760859) Scan) with D-Amino Acids

Positional scanning is a powerful technique used to optimize peptide sequences by systematically substituting each amino acid at a given position with other amino acids to identify residues that enhance activity. genscript.com When applied with D-amino acids, this method involves the site-specific replacement of an L-amino acid with its D-counterpart to probe the stereochemical requirements at each position of the peptide chain. This "D-amino acid scan" can reveal critical insights into how chirality at specific locations affects peptide structure, stability, and function.

This systematic approach allows researchers to:

Identify key residues: Determine which positions are sensitive to stereochemical changes and which can tolerate D-substitution without loss of function.

Optimize bioactivity: Pinpoint substitutions that may enhance receptor binding, improve selectivity, or increase resistance to enzymatic degradation. creative-peptides.com

Map secondary structure: The introduction of a D-amino acid can induce or disrupt turns and other secondary structures, and scanning can help map the conformational landscape necessary for activity. acs.org

For example, a positional scanning library was successfully used to identify all-D peptides that could be recognized by an anti-carbohydrate antibody, demonstrating that this technique is a valuable tool for discovering peptides with novel properties. genscript.com The results of such a scan provide a detailed structure-activity relationship (SAR) map based on stereochemistry, guiding the rational design of more potent and stable peptide-based therapeutics.

Stereospecific Effects on Receptor Recognition and Binding

The chirality of amino acids has profound and stereospecific effects on how a peptide recognizes and binds to its biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. nih.gov Since biological receptors are themselves chiral, they often exhibit a high degree of stereoselectivity towards their ligands.

A landmark study on the Aplysia allatotropin-related peptide (ATRP) system revealed that the enzymatic isomerization of a single L-amino acid to a D-amino acid within the peptide dramatically alters its selectivity between two distinct GPCRs. unl.eduresearchgate.net This finding illustrates a natural mechanism where a subtle change in stereochemistry is used to modulate which signaling pathways are activated. unl.edu Such isomerization can have a significant impact on the biological functions of peptides, often leading to increased potency or altered downstream responses. unl.edu

Key stereospecific effects include:

Altered Affinity and Selectivity: Simply replacing L-amino acids with D-amino acids alters the peptide's surface topology, which can disrupt the precise interactions required for binding to the native L-target. pnas.org

Receptor Agonism vs. Antagonism: A change in stereochemistry can convert a peptide from an agonist to an antagonist, or vice versa, by changing how it engages with the receptor's binding pocket.

"Mirror Image" Recognition: For a D-peptide to bind a target with the same affinity as its L-enantiomer, the target would ideally need to be a mirror image of the original. nih.govpnas.org This principle is exploited in mirror-image phage display, where a D-protein target is synthesized to screen for L-peptides, which are then synthesized as D-peptides to bind the natural L-protein target. nih.gov

Backbone Interactions: If receptor recognition involves hydrogen bonding with the peptide backbone, these interactions may be lost upon conversion to a D-peptide, adversely affecting binding. pnas.org

The case of D-serine, which is a more potent co-agonist at the glycine (B1666218) site of the NMDA receptor than glycine itself, further underscores the critical role of stereospecificity in molecular recognition in the nervous system. nih.govacs.org

Chirality Effects on Peptide Folding and Supramolecular Assembly

The chirality of constituent amino acids is a fundamental factor that governs not only the folding of individual peptide chains but also their subsequent self-organization into larger, ordered supramolecular architectures. nih.govfrontiersin.org While homochiral peptides (all-L or all-D) typically form well-defined secondary structures like right-handed or left-handed α-helices, respectively, the introduction of D-amino acids into an L-peptide sequence (creating a heterochiral peptide) can disrupt these patterns and lead to unique conformational and assembly behaviors. nih.govresearchgate.net The effects of chirality alteration are highly sequence-dependent and can either weaken the self-assembly propensity or, in some cases, enable self-organization in sequences that would not otherwise assemble. nih.govfrontiersin.org

Self-Assembly of D-Peptides into Nanostructured Hydrogels

Peptide-based hydrogels are water-swollen, three-dimensional networks formed by the self-assembly of peptide building blocks into nanofibers. nih.govnih.gov The use of D-peptides or heterochiral peptides to form these hydrogels offers significant advantages. The process relies on non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking to drive the formation of ordered nanostructures. frontiersin.org

Key findings in this area include:

Enhanced Biostability: Hydrogels formed from D-peptides or peptides with D-amino acids at their C-terminus are resistant to degradation by proteases, which significantly increases their longevity and suitability for biomedical applications like 3D cell culture and drug delivery. nih.govacs.org

Chirality-Driven Morphology: The chirality of the amino acids can directly influence the morphology and handedness of the resulting nanostructures. For instance, Fc-L-Phe-L-Phe self-assembles into right-handed nanohelices, while its enantiomer, Fc-D-Phe-D-Phe, forms left-handed ones, both leading to the formation of hydrogels. frontiersin.org

Inducing Assembly in Non-Assembling Sequences: In some cases, heterochirality can promote self-assembly where it is absent in the homochiral counterparts. The conversion of the N-terminal amino acid from L to D in short peptides like LFF, VFF, and FFV enables them to form β-sheet structures and self-assemble into hydrogels, a phenomenon attributed to the formation of a "phenylalanine zipper" structure that is sterically inaccessible to the homochiral L-peptide. frontiersin.org

Influence of Mixed L/D-Chirality on Peptide Secondary Structures

The incorporation of both L- and D-amino acids into a single peptide chain creates heterochiral sequences with unique structural propensities not commonly observed in natural proteins. Introducing D-amino acids into an L-peptide sequence can break the original secondary structure, such as an α-helix, by inducing kinks. nih.gov However, specific arrangements of L- and D-residues can also give rise to novel, stable secondary structures.

A prominent strategy is the use of alternating L- and D-amino acids. This arrangement can favor an amphiphilic β-conformation where the hydrophobic side chains and hydrophilic backbone groups are displayed on opposite sides of the peptide sheet. units.it This distinct conformation can be highly effective for promoting self-assembly and hydrogelation even in very short peptides. units.it

When L-leucine residues were positioned opposite each other, steric repulsion forced the molecule into a strained "figure-eight" conformation. acs.org

When L- and D-leucine residues were positioned opposite each other, the steric clash was eliminated, allowing the peptide to adopt a planar, more stable conformation featuring an antiparallel β-sheet. acs.org

This demonstrates that the strategic placement of L- and D-amino acids is a potent tool for sculpting the secondary structure of peptides. acs.org

| Peptide System | Chirality Pattern | Resulting Secondary Structure/Conformation |

|---|---|---|

| Short linear peptides (e.g., DLFF) | Heterochiral (D-L-L) | Forms β-sheet and "phenylalanine zipper" structure, enabling hydrogelation frontiersin.org |

| Short linear peptides (e.g., LFF) | Homochiral (L-L-L) | Does not self-assemble due to steric hindrance frontiersin.org |

| Cyclic Hexapeptide [cyclo(L-Leu-D-Leu-Aib-L-Leu-D-Leu-Aib)] | Alternating L/D residues opposite each other | Planar conformation with antiparallel β-sheet acs.org |

| Cyclic Hexapeptide [cyclo(L-Leu-D-Leu-Aib-L-Leu-L-Leu-Aib)] | Homochiral residues opposite each other | Strained "figure-eight" conformation due to steric repulsion acs.org |

| General Tripeptides | Alternating D- and L-amino acids | Favors an amphiphilic β-conformation effective for self-assembly units.it |

Design Strategies for Modulating D-Peptide Activity and Specificity

The rational design of peptides incorporating D-amino acids is a key strategy for developing molecules with improved therapeutic potential. nih.govresearchgate.net By leveraging the principles of structure-activity relationships (SAR), researchers can modulate the activity, selectivity, and stability of peptides. creative-peptides.com

Key design strategies include:

Amino Acid Substitution: Systematically replacing L-amino acids with their D-counterparts is a fundamental approach. nih.gov This can be guided by positional scanning data to enhance stability while preserving or improving biological activity. genscript.com Non-standard amino acids can also be incorporated to introduce unique chemical or structural properties. nih.gov

Retro-Inverso Modification: This strategy involves reversing the sequence of the peptide and inverting the chirality of every amino acid (from L to D). The resulting retro-inverso peptide often maintains the spatial orientation of the side chains similar to the original L-peptide, but with a reversed backbone direction, making it highly resistant to proteolysis while potentially retaining binding affinity.

Conformational Constraint (Cyclization/Stapling): To lock a peptide into its bioactive conformation, various constraint strategies are used. Cyclization, either head-to-tail or through side chains, reduces conformational flexibility and can increase receptor affinity and stability. nih.gov A more recent technique is "stapling," where linkers are used to tether amino acid side chains, for example, at the i and i+2 positions, to promote and stabilize β-sheet structures. acs.org

Terminal Modifications: Capping the N- or C-terminus of a peptide (e.g., with acetylation or amidation) can mimic its state within a larger protein and prevent degradation by exopeptidases. youtube.com Conjugating D-amino acids to the C-terminus of L-peptides is a simple way to gain long-term biostability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational methods like QSAR are used to build mathematical models that correlate the structural features of peptides with their biological activity. datapdf.commdpi.com These models can predict the activity of new D-peptide analogues, accelerating the design and optimization process without the need to synthesize every possible variant. creative-peptides.comdatapdf.com

Through these diverse strategies, scientists can fine-tune the properties of D-peptides, transforming them into highly specific and robust molecules for a range of biomedical applications.

Rational Design of D-Peptides with Enhanced Functional Characteristics

The rational design of peptides incorporating D-amino acids is a powerful strategy to develop molecules with enhanced functional characteristics, such as increased stability against enzymatic degradation and improved conformational definition. Unlike their L-amino acid counterparts, D-peptides are resistant to proteases, which significantly prolongs their in vivo half-life. Furthermore, the strategic placement of D-amino acids can be used to induce specific secondary structures, such as β-turns and helices, which can be critical for biological activity.

A key aspect of rational design involves understanding the structural propensities of individual D-amino acids. For instance, a D-Pro-Gly sequence is known to be a potent nucleator of β-hairpin structures by promoting a tight type II' β-turn. researchgate.net This conformational constraint can pre-organize a peptide into a bioactive conformation, enhancing its binding affinity to a target. Similarly, the incorporation of other D-amino acids can be used to stabilize helical structures or create specific folding motifs that mimic the binding epitopes of larger proteins. nih.govresearchgate.net Computational algorithms have also been developed to facilitate this process, allowing for the de novo design of D-peptide inhibitors by searching for D-peptide scaffolds with backbone conformations that are similar to a known L-peptide binder. biorxiv.org